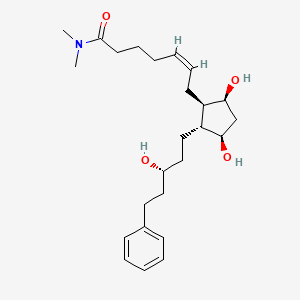

Latanoprost dimethyl amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラタノプロストジメチルアミドは、プロスタグランジンF2アルファの合成アナログです。主に、開角緑内障または眼圧亢進症の患者にみられる、眼圧の上昇の治療に使用されます。この化合物は、眼からの房水の流出量を増加させることで眼圧を低下させる効果で知られています。

準備方法

合成経路と反応条件

ラタノプロストジメチルアミドの合成には、いくつかの重要なステップが含まれます。

出発物質: 合成は、キラル前駆体のCoreyラクトンジオールから始まります。

スワーン酸化: このステップでは、Coreyラクトンジオールを酸化して対応するアルデヒドを形成します。

アリル位還元: 次に、アルデヒドを還元してアリルアルコールを形成します。

ウィッティヒ反応: アリルアルコールは、ウィッティヒ反応を受けて目的の生成物を形成します。

別の方法では、ケトンおよびアルケン官能基の還元が、メタノール中、塩化ニッケルおよび水素化ホウ素ナトリウムなどの低コストの触媒を使用して、1つのステップで達成されます .

工業生産方法

ラタノプロストジメチルアミドの工業生産は、通常、前述の合成経路を使用した大規模合成を伴います。プロセスは、高収率および立体選択性のために最適化されており、純粋で効果的な化合物の生産が保証されています。

化学反応の分析

反応の種類

ラタノプロストジメチルアミドは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応では、化合物をさまざまな還元形態に変換することができます。

置換: 置換反応では、分子にさまざまな官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、特定の条件下でハロゲンや求核剤などの試薬が関与することがよくあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってさまざまな酸化誘導体が生成される可能性があり、還元によって化合物のさまざまな還元形態が生成される可能性があります。

科学的研究の応用

作用機序

ラタノプロストジメチルアミドは、眼からの房水の流出量を増加させることで効果を発揮し、眼圧を低下させます。この化合物は、エステル加水分解によって活性型に変換されるプロドラッグです。 活性型は、次にプロスタグランジンF受容体に結合し、ブドウ膜静脈流出の増加につながります .

類似化合物の比較

類似化合物

ビマトプロスト: 17-フェニル-プロスタグランジンF2アルファのアミドプロドラッグ。

タフルプロスト: プロスタグランジンF2アルファのジフルオロプロスタグランジン誘導体。

トラボプロスト: 眼圧を低下させるために使用される別のプロスタグランジンアナログ。

独自性

ラタノプロストジメチルアミドは、その高い有効性と良好な安全性プロファイルで独自です。他のプロスタグランジンアナログとは異なり、耐容性が良好で、通常は全身的な副作用を引き起こしません。 さらに、1日1回の投与が可能で、患者にとって便利です .

類似化合物との比較

Similar Compounds

Bimatoprost: An amide prodrug of 17-phenyl-prostaglandin F2 alpha.

Tafluprost: A difluoroprostaglandin derivative of prostaglandin F2 alpha.

Travoprost: Another prostaglandin analog used to reduce intraocular pressure.

Uniqueness

Latanoprost dimethyl amide is unique in its high efficacy and favorable safety profile. Unlike some other prostaglandin analogs, it is well-tolerated and does not typically result in systemic adverse effects. Additionally, it can be administered once daily, making it convenient for patients .

特性

分子式 |

C25H39NO4 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N,N-dimethylhept-5-enamide |

InChI |

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,21+,22+,23-,24+/m0/s1 |

InChIキー |

QJLYEJLRQWHMNN-SQACBOECSA-N |

異性体SMILES |

CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

正規SMILES |

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。